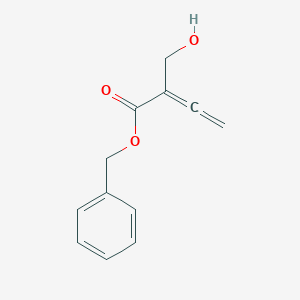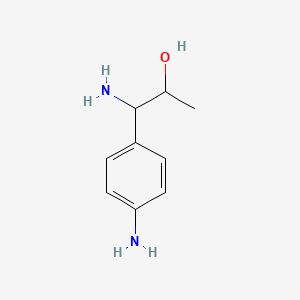
(3-Hydroxy-4-(hydroxymethyl)-2,2-dimethylpyrrolidin-1-yl)(phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Hydroxy-4-(hydroxymethyl)-2,2-dimethylpyrrolidin-1-yl)(phenyl)methanone is a complex organic compound with a unique structure that includes a pyrrolidine ring, a phenyl group, and multiple hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Hydroxy-4-(hydroxymethyl)-2,2-dimethylpyrrolidin-1-yl)(phenyl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolidine ring, followed by the introduction of the phenyl group and the hydroxyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability for commercial applications.
Types of Reactions:
Oxidation: The hydroxyl groups in the compound can undergo oxidation to form ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nitrating agents are used under acidic or basic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
(3-Hydroxy-4-(hydroxymethyl)-2,2-dimethylpyrrolidin-1-yl)(phenyl)methanone has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (3-Hydroxy-4-(hydroxymethyl)-2,2-dimethylpyrrolidin-1-yl)(phenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups and the phenyl ring play a crucial role in binding to these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context.
Comparison with Similar Compounds
- 3-Hydroxy-4-methylbenzoic acid
- Lanosterol synthase inhibitors
Comparison: (3-Hydroxy-4-(hydroxymethyl)-2,2-dimethylpyrrolidin-1-yl)(phenyl)methanone is unique due to its combination of a pyrrolidine ring and multiple hydroxyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C14H19NO3 |
|---|---|
Molecular Weight |
249.30 g/mol |
IUPAC Name |
[3-hydroxy-4-(hydroxymethyl)-2,2-dimethylpyrrolidin-1-yl]-phenylmethanone |
InChI |
InChI=1S/C14H19NO3/c1-14(2)12(17)11(9-16)8-15(14)13(18)10-6-4-3-5-7-10/h3-7,11-12,16-17H,8-9H2,1-2H3 |
InChI Key |
BAMMWAYDMZULAM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(C(CN1C(=O)C2=CC=CC=C2)CO)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2'-Methylene-bis(N-(2-[((5-[(dimethylamino)methyl]-2-furanyl)thio)ethyl]-N'-methyl)-2-nitro-1,1'-ethenediamine)](/img/structure/B13038175.png)


![4-Oxooctahydrocyclopenta[c]pyrrole-1-carboxylicacidhydrochloride](/img/structure/B13038199.png)

![6-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13038206.png)








